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Compound of Interest

4-(Hydroxymethyl)-6-methoxy-7-
Compound Name:

azaindole
CAS No.: 1352398-41-4
Cat. No.: B1446500

Get Quote

Part 1: Strategic Overview & Rationale
Scientific Significance

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor
discovery, serving as a bioisostere for the purine core of ATP.[1] The specific functionalization
at the C4 and C6 positions is critical for tuning solubility, metabolic stability, and selectivity
profiles against targets such as JAK, TRK, and FGFR kinases.[1]

The target molecule, 4-(hydroxymethyl)-6-methoxy-7-azaindole, represents a high-value
intermediate.[1] The C6-methoxy group often functions as a hydrogen bond acceptor or
metabolic blocker, while the C4-hydroxymethyl group provides a versatile handle for further
derivatization (e.g., conversion to halides, amines, or ethers) or serves as a polar
pharmacophore itself.[1]

Synthetic Strategy
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Traditional electrophilic substitutions on 7-azaindoles preferentially target the C3 position.[1]
Functionalizing C4 requires pre-functionalized building blocks or directed metalation.[1] This
protocol utilizes a Palladium-Catalyzed Carbonylation strategy starting from a 4-halo precursor.
[1] This route is selected for its scalability, regiochemical fidelity, and avoidance of cryogenic
lithiation steps which can be problematic on larger scales.[1]

Core Workflow:

e Precursor Selection: 4-Chloro-6-methoxy-7-azaindole (commercially available or synthesized
via N-oxide rearrangement).[1]

o Protection: Installation of a SEM (2-(Trimethylsilyl)ethoxymethyl) group to protect the pyrrole
nitrogen and improve solubility.[1]

o Carbonylation: Pd-catalyzed insertion of CO in methanol to generate the methyl ester.[1]
e Reduction: Controlled reduction of the ester to the primary alcohol.[1]

o Deprotection: Removal of the SEM group to yield the final target.

Part 2: Retrosynthetic Analysis & Pathway[1]

Pd-Carbonylation Reduction
indole |_ Functionalization | 4-Chloro-6-methoxy-7-azaindole CO, MeOH Methyl 6-methoxy-7-azaindole-4-carboxylate LiAlH4/DIBAL 4-(Hydroxymethyl)-6-methoxy-7-azaindole
(Target)

(Halogenated Precursor) ) (Ester Intermediate)

Click to download full resolution via product page

Caption: Retrosynthetic logic flow from target alcohol back to the halogenated heteroaromatic
core.

Part 3: Detailed Experimental Protocol
Stage 1: N-Protection

Objective: Protect the N1 position to prevent catalyst poisoning and facilitate purification.[1]
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e Reagents: 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), NaH (60% dispersion,
1.2 equiv), SEM-CI (1.1 equiv), DMF (Anhydrous).[1]

e Protocol:

o Dissolve 4-Chloro-6-methoxy-7-azaindole (10 g, 54.8 mmol) in anhydrous DMF (100 mL)
under N2 atmosphere.

o Cool to 0°C in an ice bath.

o Add NaH (2.63 g, 65.7 mmol) portion-wise over 15 minutes. Caution: Gas evolution (Hz).
o Stir at 0°C for 30 minutes until gas evolution ceases.

o Add SEM-CI (10.7 mL, 60.2 mmol) dropwise via syringe.[1]

o Warm to room temperature (RT) and stir for 2 hours.

o Quench: Pour into ice-water (300 mL) and extract with EtOAc (3 x 100 mL).

o Purification: Wash organics with LiCl (5% aq) and brine. Dry over NazS0Oa.[1][2] Flash
chromatography (Hex/EtOAc 9:1) yields the N-SEM protected product.

Stage 2: Methoxycarbonylation (The Key
Transformation)

Objective: Convert the C4-Chloro substituent to a methyl ester via Pd-catalyzed carbonylation.

[1]

» Reagents: N-SEM-4-Chloro-precursor (1.0 equiv), Pd(dppf)Cl2 (0.05 equiv), Triethylamine
(2.0 equiv), Methanol (Solvent/Reagent).[1]

» Equipment: High-pressure reactor (Autoclave).
e Protocol:

o In a pressure vessel, dissolve the N-SEM protected intermediate (10 g) in dry MeOH (150
mL).
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o Add EtsN (8.9 mL) and Pd(dppf)Clz (1.1 g).
o Seal the vessel and purge with N2z (3x), then CO (3x).[1]

o Pressurize with Carbon Monoxide (CO) to 50 psi (3.5 bar). Safety: CO is highly toxic.[1]
Use a CO detector.

o Heat to 80°C and stir for 12 hours.
o Cool to RT and carefully vent the CO gas into a scrubber.[1]

o Workup: Filter through a Celite pad to remove Pd black.[1] Concentrate the filtrate in

vacuo.

o QC Check: 1H NMR should show a new singlet ~3.9-4.0 ppm (COOCHSs) and
disappearance of the starting material.[1]

Stage 3: Reduction to Alcohol

Objective: Reduce the ester to the target hydroxymethyl group.[1]

» Reagents: Ester Intermediate (1.0 equiv), DIBAL-H (1.0 M in Toluene, 2.5 equiv), THF
(Anhydrous).[1]

» Protocol:
o Dissolve the methyl ester (5 g) in anhydrous THF (50 mL) and cool to -78°C.
o Add DIBAL-H (2.5 equiv) dropwise over 30 minutes, maintaining internal temp < -70°C.
o Stir at -78°C for 1 hour, then slowly warm to 0°C over 1 hour.

o Quench (Fieser Method): Dilute with Et2O (50 mL). Add water (n mL), then 15% NaOH (n
mL), then water (3n mL) where n = grams of hydride used.

o Add MgSOas and stir for 15 minutes to form a granular precipitate.

o Filter and concentrate to yield the N-SEM protected alcohol.[1]
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Stage 4: Global Deprotection

Objective: Remove the SEM group to release the final NH-azaindole.
e Reagents: TFA (Trifluoroacetic acid), DCM, Ethylenediamine (or aqueous ammonia).[1]
e Protocol:

o Dissolve the intermediate in DCM/TFA (2:1 ratio, 30 mL). Stir at RT for 2 hours.

o Concentrate to dryness (removes TFA).[1]

o Redissolve residue in MeOH (20 mL) and add ethylenediamine (2 mL) or NH2OH to
cleave the hydroxymethyl intermediate (hemiaminal). Stir for 1 hour.

o Final Purification: Concentrate and purify via Reverse Phase HPLC (Water/Acetonitrile +
0.1% Formic Acid) or recrystallization from MeOH/DCM.

Part 4: Critical Process Parameters & Data
Quantitative Summary
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Transformatio
Step
n

Key Reagent

Typical Yield

Critical
Parameter

1 N-Protection

SEM-CI, NaH

90-95%

Anhydrous
conditions; Hz

venting.

2 Carbonylation

Pd(dppf)Cl2, CO

75-85%

CO Pressure (>3
bar); Temp
(80°C).[1]

3 Reduction

DIBAL-H

88-92%

Temp control
(-78°C) to

prevent over-
reduction/ring

opening.[1]

4 Deprotection

TFA

80-85%

Complete
removal of TFA
before

neutralization.[1]

Troubleshooting Guide (Self-Validating Systems)

e Issue: Low Yield in Carbonylation.

o Diagnosis: Catalyst poisoning or insufficient CO pressure.[1]

o Fix: Ensure N-SEM protection is complete (free NH poisons Pd).[1] Increase pressure to

70 psi.

 Issue: Over-reduction in Stage 3.

o Diagnosis: Formation of methyl group (deoxygenation) is rare with DIBAL but possible with

LiAIH4 at high temp.[1]

o Fix: Strictly maintain -78°C; quench immediately upon consumption of ester (monitor by

TLC).
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Part 5: Workflow Visualization
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Caption: Step-by-step reaction workflow from starting material to final purified product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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